3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole
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Overview
Description
3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring, along with a chlorine atom and a hydrazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Synthesis of 5-Chloro-2-hydrazinyl-1H-indole: This intermediate can be synthesized by the reaction of 5-chloroindole with hydrazine hydrate under reflux conditions.
Coupling Reaction: The final step involves the coupling of benzenesulfonyl chloride with 5-chloro-2-hydrazinyl-1H-indole in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The chlorine atom on the indole ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzenesulfonyl derivatives.
Nucleophilic Substitution: Substituted indole derivatives.
Oxidation and Reduction: Azo compounds and amines.
Scientific Research Applications
3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as inhibitors of enzymes and receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is explored for its use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity . The hydrazinyl group can participate in redox reactions, affecting cellular redox balance . The chlorine atom can enhance the compound’s binding affinity to certain receptors through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid derivative with similar reactivity but lacking the indole and chlorine functionalities.
5-Chloroindole: Shares the indole and chlorine functionalities but lacks the benzenesulfonyl and hydrazinyl groups.
2-Hydrazinylindole: Contains the indole and hydrazinyl groups but lacks the benzenesulfonyl and chlorine functionalities.
Uniqueness
3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the chlorine atom and hydrazinyl group contribute to its versatility in synthetic and biological applications .
Properties
CAS No. |
918494-32-3 |
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Molecular Formula |
C14H12ClN3O2S |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]hydrazine |
InChI |
InChI=1S/C14H12ClN3O2S/c15-9-6-7-12-11(8-9)13(14(17-12)18-16)21(19,20)10-4-2-1-3-5-10/h1-8,17-18H,16H2 |
InChI Key |
UFDOJOJKZZKZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NN |
Origin of Product |
United States |
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